3-Methoxypyrazin-2-ylboronic acid pinacol ester

Description

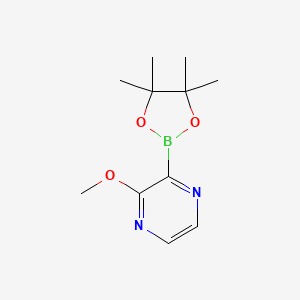

3-Methoxypyrazin-2-ylboronic acid pinacol ester is a boronic acid derivative where the boronic acid moiety is protected as a pinacol ester. This protection enhances stability and shelf life compared to its free boronic acid form, making it advantageous for synthetic applications . The compound features a pyrazine aromatic ring substituted with a methoxy group at the 3-position and the boronic ester at the 2-position. Such structural attributes influence its electronic properties and reactivity, particularly in transition-metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis .

Properties

Molecular Formula |

C11H17BN2O3 |

|---|---|

Molecular Weight |

236.08 g/mol |

IUPAC Name |

2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine |

InChI |

InChI=1S/C11H17BN2O3/c1-10(2)11(3,4)17-12(16-10)8-9(15-5)14-7-6-13-8/h6-7H,1-5H3 |

InChI Key |

YEEQWENEWLXIJY-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC=CN=C2OC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 3-Methoxypyrazin-2-ylboronic Acid Pinacol Ester

General Synthetic Strategy

The synthesis of this compound typically involves the palladium-catalyzed borylation of a halogenated methoxypyrazine precursor with a diboron reagent such as bis(pinacolato)diboron. This reaction is a variant of the Miyaura borylation and is conducted under inert atmosphere conditions to prevent oxidation of sensitive intermediates.

Key Synthetic Routes

Halogenated Methoxypyrazine + Bis(pinacolato)diboron

- Starting materials: 2-halogenated-3-methoxypyrazine (e.g., 2-bromo-3-methoxypyrazine or 2-iodo-3-methoxypyrazine)

- Borylation reagent: Bis(pinacolato)diboron (B2Pin2)

- Catalyst: Palladium complexes such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl2]) or similar Pd(0)/Pd(II) catalysts

- Base: Alkali metal salts like potassium acetate, sodium acetate, or potassium carbonate

- Solvent: Mixtures including isopropanol, ethanol, dioxane, or toluene-water mixtures

- Temperature: Typically 80–110 °C

- Atmosphere: Nitrogen or argon inert atmosphere

- Reaction time: 12–24 hours

Example procedure:

A mixture of 2-bromo-3-methoxypyrazine, bis(pinacolato)diboron, Pd(dppf)Cl2 catalyst, and potassium acetate in isopropanol is heated under nitrogen at reflux for 16 hours. After completion, the reaction mixture is cooled, filtered, and purified by column chromatography or recrystallization to yield the desired this compound.

Stepwise Preparation with Boc Protection (Analogous Method)

In related pyrazole systems, a two-step method involving Boc-protected halopyrazoles has been reported, which can be adapted for methoxypyrazine derivatives:

- Borylation of Boc-protected halopyrazine: The 1-Boc-4-halopyrazole reacts with bis(pinacolato)diboron under Pd catalysis and base to give the Boc-protected pyrazole boronic ester.

- Deprotection: Heating the Boc-protected boronic ester to molten state (140–180 °C) removes the Boc group, yielding the free boronic acid pinacol ester.

This method offers high yields (80–85%) and purity, and could be adapted for methoxypyrazine analogues by substituting the pyrazole ring with methoxypyrazine.

Alternative Metalation and Borylation Route

An alternative approach involves halogen-metal exchange on a halogenated methoxypyrazine followed by quenching with a boron electrophile:

- Step 1: Treatment of 2-bromo-3-methoxypyrazine with a strong base such as lithium diisopropylamide (LDA) or tert-butyllithium (t-BuLi) at low temperature (-78 °C) to form the organolithium intermediate.

- Step 2: Reaction with pinacolborane or trialkyl borate to introduce the boronic ester functionality.

- Step 3: Workup and purification to isolate the pinacol boronic ester.

This method requires careful temperature control and inert atmosphere but can be useful for substrates sensitive to Pd catalysis.

Reaction Conditions and Yields

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | Pd(dppf)Cl2 or Pd(PPh3)4 | 1–5 mol% loading |

| Base | Potassium acetate, sodium acetate, K2CO3 | 1–2 equivalents |

| Solvent | Isopropanol, ethanol, dioxane, toluene-water | Depends on substrate solubility |

| Temperature | 80–110 °C | Reflux conditions |

| Reaction Time | 12–24 hours | Monitored by TLC or HPLC |

| Atmosphere | Nitrogen or argon | To avoid oxidation |

| Yield | 70–85% | Purified by chromatography or recrystallization |

Purification and Characterization

- Purification: Column chromatography on silica gel using hexane/ethyl acetate mixtures or recrystallization from suitable solvents.

- Characterization:

- NMR Spectroscopy: ^1H NMR shows characteristic signals for methoxy group (singlet ~3.8 ppm), pinacol methyl groups (~1.3 ppm), and aromatic pyrazine protons.

- Mass Spectrometry: Molecular ion peak at m/z corresponding to 236.08 g/mol.

- Elemental Analysis: Consistent with C11H17BN2O3 composition.

- InChIKey: YEEQWENEWLXIJY-UHFFFAOYSA-N.

Research Findings and Notes

- Pinacol boronic esters like this compound are generally stable under ambient conditions but can hydrolyze to free boronic acids under aqueous or acidic conditions.

- The choice of catalyst and base significantly impacts the yield and purity of the product.

- Continuous flow reactors have been explored for scalable synthesis, improving reaction efficiency and reproducibility.

- The compound serves as a versatile intermediate in medicinal chemistry for the synthesis of biologically active molecules due to its ability to participate in cross-coupling reactions with various aryl halides.

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Pd-catalyzed borylation of 2-halogenated-3-methoxypyrazine | Pd(dppf)Cl2, B2Pin2, KOAc, isopropanol, 80–110 °C, inert atmosphere | 70–85 | Mild conditions, good yield | Requires Pd catalyst, inert atmosphere |

| Halogen-metal exchange + borylation | LDA or t-BuLi, pinacolborane, THF, -78 °C | 60–75 | Useful for sensitive substrates | Requires low temperature, air sensitive |

| Boc-protected halopyrazole borylation + deprotection | Pd catalyst, B2Pin2, base, reflux; then heating to 140-180 °C | 80–85 | High purity, scalable | Additional deprotection step |

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a key coupling partner in Pd-catalyzed Suzuki-Miyaura reactions, enabling the formation of biaryl or heterobiaryl systems.

Key Findings :

-

Catalyst Systems : Palladium catalysts such as Pd₂(dba)₃ (dba = dibenzylideneacetone) with phosphine ligands (e.g., PPh₃) are effective. For example, coupling with aryl halides in DME at 85°C yields pyrazine-aryl hybrids with >80% efficiency .

-

Substrate Scope : Compatible with electron-deficient and electron-rich aryl halides. Sterically hindered substrates require elevated temperatures (100–120°C) .

-

Reaction Conditions :

Parameter Optimal Range Temperature 80–120°C Base K₂CO₃, NaHCO₃ Solvent DME, THF, or Et₂O Catalyst Loading 5–10 mol% Pd

A representative reaction with 4-bromoanisole produces 3-methoxy-2-(4-methoxyphenyl)pyrazine in 87% yield .

Protodeboronation and Hydrolysis

Under acidic or oxidative conditions, the boronic ester undergoes protodeboronation or hydrolysis:

-

Protodeboronation : Treatment with HCl (2M) in THF removes the boronic ester group, yielding 3-methoxypyrazin-2-ol .

-

Hydrolysis : Using H₂O₂ in basic media converts the boronic ester to the corresponding boronic acid, though this pathway is less common due to stability issues .

Multicomponent Petasis Reactions

The boronic ester participates in Petasis reactions with aldehydes and amines to generate α-arylpyrazine derivatives.

Example :

-

Reacting with glycoaldehyde and allylamine in DMSO/MeOH (1:1) at 50°C forms a bicyclic hexahydroepoxyisoindole scaffold via an intramolecular Diels-Alder cascade .

-

Key Advantages :

Comparative Analysis of Methodologies

The table below contrasts reaction pathways for functionalizing 3-methoxypyrazin-2-ylboronic acid pinacol ester:

Scientific Research Applications

2-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions.

Biology: Employed in the development of boron-containing drugs and enzyme inhibitors. Boronic esters are known for their ability to form reversible covalent bonds with diols, making them useful in the design of enzyme inhibitors.

Medicine: Investigated for its potential use in drug delivery systems and as a component in the synthesis of pharmaceuticals.

Industry: Utilized in the production of advanced materials, such as polymers and electronic devices, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine involves its ability to form reversible covalent bonds with diols and other nucleophiles. The boronic ester group can interact with hydroxyl groups in biological molecules, leading to the inhibition of enzyme activity or the modulation of biological pathways. This interaction is particularly useful in the design of enzyme inhibitors and drug delivery systems.

Comparison with Similar Compounds

Structural and Electronic Features

The compound’s reactivity and applications are influenced by its substituents and aromatic system. Below is a comparative analysis with structurally related boronic esters:

Key Observations :

- Substituent Effects: Methoxy groups are electron-donating, which can modulate the electronic environment of the boronic ester. For example, 2-methoxyphenylboronic ester exhibits higher reactivity in copper-mediated fluorination than non-substituted analogs .

- Steric Factors : Bulky substituents (e.g., methyl in 6-methoxy-2-methylpyridine-3-boronic ester) may hinder cross-coupling efficiency due to steric crowding .

Reactivity in Cross-Coupling Reactions

Boronic esters are widely used in Suzuki-Miyaura reactions. Reactivity depends on substituent electronic and steric profiles:

- Electron-Rich Systems : Methoxy-substituted boronates (e.g., 3-methoxypyridine-5-boronic ester) participate efficiently in couplings with aryl halides, as electron-donating groups activate the boronic ester .

- Stability : Pinacol esters generally resist protodeboronation better than free boronic acids, as seen in the stability of 4-nitrophenylboronic acid pinacol ester during H2O2 reactions .

Spectral and Physical Properties

NMR data for pinacol esters consistently show characteristic signals:

Biological Activity

3-Methoxypyrazin-2-ylboronic acid pinacol ester is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. Boronic acids and their esters have been widely studied for their roles in drug development, especially in the context of targeted therapies for various diseases, including cancer. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

Molecular Characteristics:

- IUPAC Name: this compound

- Molecular Formula: C12H16BNO3

- Molecular Weight: 233.07 g/mol

- CAS Number: 6165-68-0

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The boronic acid functionality allows it to form reversible covalent bonds with diols and other nucleophiles, which can modulate enzyme activity or receptor binding.

Key Mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor for specific kinases involved in cancer pathways.

- Receptor Modulation: It can influence cellular signaling by binding to receptors, potentially altering downstream effects.

Anticancer Properties

Research indicates that boronic esters can serve as valuable scaffolds for developing inhibitors targeting protein kinases. For instance, studies have shown that certain derivatives exhibit significant inhibitory activity against kinases such as CDK9 and Haspin, which are critical in cancer progression.

| Compound | Target Kinase | IC50 (μM) |

|---|---|---|

| This compound | CDK9/CyclinT | 0.38 |

| This compound | Haspin | 0.11 |

These findings suggest that modifications in the structure of boronic esters can lead to enhanced potency against specific targets, making them promising candidates for further development.

Other Biological Activities

In addition to anticancer properties, there is emerging evidence that boronic esters may possess anti-inflammatory and antimicrobial activities. The ability of these compounds to interact with biological molecules suggests potential applications beyond oncology.

Case Studies

- Study on Inhibitory Activity : A recent study utilized a thermal shift kinase assay to evaluate the potency of various boronic esters against ALK2 mutations related to fibrodysplasia ossificans progressiva (FOP). The results indicated that certain modifications could enhance binding affinity and selectivity towards ALK2 .

- Synthesis and Evaluation : Another research effort focused on synthesizing a series of boronic esters, including this compound, to assess their efficacy as kinase inhibitors. The study highlighted the importance of structural diversity in achieving desired biological outcomes .

Q & A

Q. What are the common synthetic routes for preparing 3-Methoxypyrazin-2-ylboronic acid pinacol ester?

A key methodology involves photoinduced decarboxylative borylation of carboxylic acid derivatives. For example, N-hydroxyphthalimide esters of carboxylic acids react with bis(catecholato)diboron under visible light irradiation in amide solvents, yielding boronic esters without metal catalysts. This radical-based process is scalable and tolerates primary, secondary, and tertiary alkyl groups . While specific data on the pyrazine derivative is limited, analogous protocols for aryl and heteroaryl boronic esters (e.g., 3-Methoxypyridine-5-boronic acid pinacol ester) suggest similar applicability .

Q. What analytical techniques are recommended for characterizing this compound and monitoring its reactions?

- UV-vis spectroscopy : Effective for tracking reactions with oxidizing agents (e.g., H₂O₂) by observing shifts in λmax (e.g., disappearance of a 290 nm peak and emergence of a 405 nm peak) .

- ¹¹B NMR : Critical for identifying boronic ester intermediates and monitoring speciation changes, particularly in reactions involving borinic esters or chemoselective transformations .

- Chromatography (HPLC/GC) : Essential for purity assessment, especially given the compound’s sensitivity to hydrolysis and oxidation .

Q. How should researchers handle solubility and stability challenges during storage?

Boronic esters generally exhibit moderate solubility in polar aprotic solvents (e.g., chloroform, acetone) and poor solubility in hydrocarbons. Stability is enhanced by storage at 0–6°C in anhydrous conditions, as demonstrated for structurally similar compounds like 2-Methoxypyridine-4-boronic acid pinacol ester .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

The boronic ester participates in palladium-catalyzed Suzuki-Miyaura couplings , where the boronate group transmetallates with Pd(II) intermediates. Key factors include:

- Speciation control : Adjusting solvent and additives (e.g., nBuLi, TFAA) can generate reactive borinic esters, enabling high E/Z selectivity in allylboration reactions .

- Radical pathways : Photoinitiated reactions may involve boryl radical intermediates, as observed in decarboxylative borylation .

Q. How can chemoselectivity be optimized in transformations involving competing reactive sites?

Q. How should researchers resolve contradictory kinetic data in reactions with H₂O₂?

Conflicting results may arise from pH-dependent hydrolysis or competing pathways. A systematic approach includes:

- pH control : Reactions at pH 7.27 show clear UV-vis trends, but deviations at acidic/basic conditions require re-evaluation .

- Concentration gradients : Pseudo-first-order conditions (excess H₂O₂) minimize side reactions, enabling accurate rate constant determination .

Q. What strategies mitigate side reactions during iterative cross-coupling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.